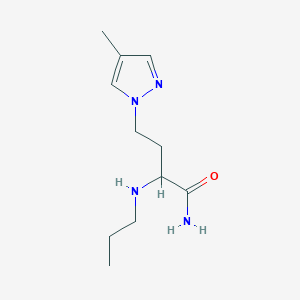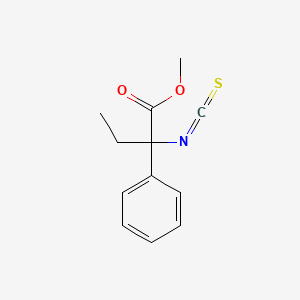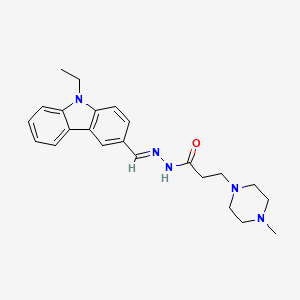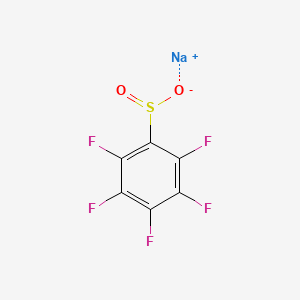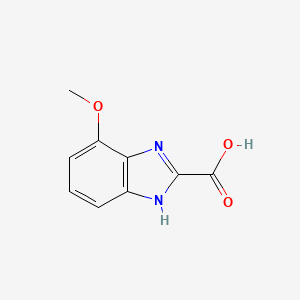
1-(2-Azidoethyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azidoethyl)adamantane is a compound that belongs to the adamantane family, which is known for its unique cage-like structure Adamantane itself is a tricyclic hydrocarbon with the formula C10H16, and its derivatives have found applications in various fields due to their stability and lipophilicity
Preparation Methods
The synthesis of 1-(2-Azidoethyl)adamantane typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is commercially available or can be synthesized from petroleum derivatives.
Functionalization: The adamantane is first functionalized to introduce a reactive group, such as a halide. This can be achieved through halogenation reactions.
Azidation: The halogenated adamantane is then reacted with sodium azide (NaN3) to introduce the azido group. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.
Purification: The resulting this compound is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound would follow similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Azidoethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include triphenylphosphine (PPh3) and other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while cycloaddition with alkynes yields triazoles.
Scientific Research Applications
1-(2-Azidoethyl)adamantane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: The compound’s unique structure and reactivity make it useful in the development of novel materials, including polymers and nanomaterials.
Medicinal Chemistry: Derivatives of adamantane, including those with azido groups, have been explored for their potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties.
Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules through click chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)adamantane largely depends on the specific application and the reactions it undergoes. In the context of click chemistry, the azido group participates in cycloaddition reactions to form stable triazole linkages. These reactions are often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring by stabilizing the transition state.
In medicinal chemistry, the adamantane core is known to interact with various molecular targets, including ion channels and receptors. For example, amantadine, an adamantane derivative, exerts its effects by modulating dopamine release and blocking NMDA receptors .
Comparison with Similar Compounds
1-(2-Azidoethyl)adamantane can be compared with other adamantane derivatives, such as:
1-Aminoethyladamantane: Similar in structure but with an amino group instead of an azido group. It is used in medicinal chemistry for its antiviral properties.
1-(2-Hydroxyethyl)adamantane: Contains a hydroxy group, making it more hydrophilic and useful in different chemical reactions.
1-(2-Bromoethyl)adamantane: The bromo group can be used as a leaving group in substitution reactions, similar to the azido group.
The uniqueness of this compound lies in its azido group, which provides distinct reactivity, particularly in cycloaddition reactions, making it valuable for applications in click chemistry and bioconjugation.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-azidoethyl)adamantane |
InChI |
InChI=1S/C12H19N3/c13-15-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |
InChI Key |
LEPCWSAJKVTGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




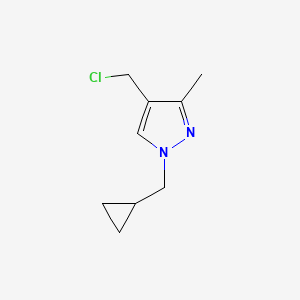
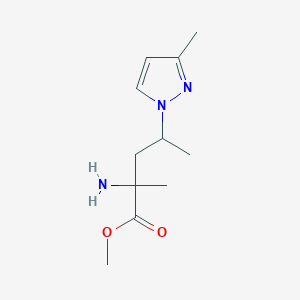
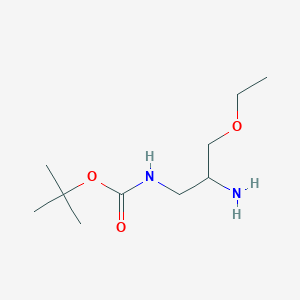
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
